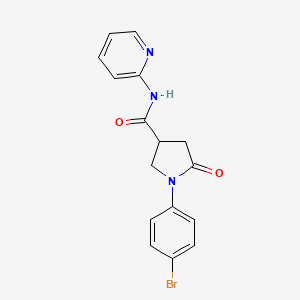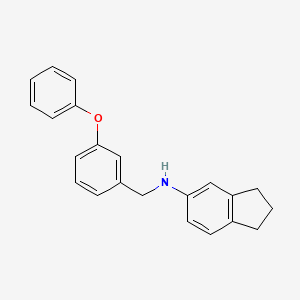
1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate, also known as CT-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is structurally similar to other compounds such as TFMPP and mCPP. CT-1 has been found to have a variety of effects on the central nervous system, including both stimulant and hallucinogenic properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, it has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate has also been found to have some affinity for the dopamine and norepinephrine receptors, which may contribute to its stimulant properties.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate has a variety of biochemical and physiological effects on the central nervous system. It has been found to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This may contribute to its antidepressant and stimulant effects. 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate has also been found to increase the activity of certain brain regions, including the prefrontal cortex and amygdala, which are involved in emotional regulation and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate for lab experiments is its ability to selectively activate specific serotonin receptors. This allows researchers to study the effects of serotonin on behavior and cognition in a more targeted way. However, there are also several limitations to using 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate in lab experiments. For example, its effects can be highly variable depending on the dose and route of administration. Additionally, there is limited information available on its long-term effects and potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate. One area of interest is its potential as a treatment for substance use disorders, particularly those involving cocaine and methamphetamine. 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate has been found to reduce drug-seeking behavior in animal models of addiction, and several clinical trials are currently underway to evaluate its efficacy in humans. Other potential future directions include studying the effects of 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate on cognition and memory, as well as its potential as a treatment for other psychiatric disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves primarily serotonin receptor activation, and it has a variety of biochemical and physiological effects on the central nervous system. While there are several advantages to using 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate in lab experiments, there are also limitations to its use. Future research on 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate may lead to the development of new treatments for a variety of psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorobenzyl)piperazine. This compound is then reacted with 1-ethylpropylamine to form 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine. Finally, the oxalate salt of this compound is prepared by reacting it with oxalic acid. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in a variety of areas, including psychiatry, neurology, and pharmacology. One of the main areas of research has been its potential as a treatment for depression and anxiety disorders. 1-(4-chlorobenzyl)-4-(1-ethylpropyl)piperazine oxalate has been found to have both antidepressant and anxiolytic effects in animal models, and several clinical trials have been conducted to evaluate its efficacy in humans.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-pentan-3-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2.C2H2O4/c1-3-16(4-2)19-11-9-18(10-12-19)13-14-5-7-15(17)8-6-14;3-1(4)2(5)6/h5-8,16H,3-4,9-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPFFMCCBOBTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-pentan-3-ylpiperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5059003.png)



![({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine](/img/structure/B5059040.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5059050.png)

methyl]thio}-1-pyrrolidinyl)benzoate](/img/structure/B5059069.png)
![(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5059084.png)
![4-(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)thiomorpholine](/img/structure/B5059091.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5059099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)
